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Compound of Interest
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Cat. No.: B10812802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SNS-032, also known as BMS-387032, is a potent and selective small molecule inhibitor of

cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of cell cycle and

transcription. Initially developed by Bristol-Myers Squibb as a selective inhibitor of CDK2, it was

later discovered to be a powerful inhibitor of CDK7 and CDK9. This dual activity of inhibiting

both cell cycle progression and transcription gives SNS-032 its significant anti-cancer

properties. This technical guide provides a comprehensive overview of the discovery,

synthesis, mechanism of action, and key experimental data related to SNS-032, intended for

professionals in the field of drug discovery and development.

Discovery and Development
SNS-032 was first synthesized and characterized by researchers at Bristol-Myers Squibb in a

program aimed at discovering selective CDK2 inhibitors.[1][2] The initial lead compound, a 2-

acetamido-thiazolylthio acetic ester, showed potent CDK2 inhibition but suffered from poor

cellular activity and plasma instability due to metabolic hydrolysis of the ester group.[3][4][5]

The key innovation in the development of SNS-032 was the replacement of the metabolically

labile ester moiety with a 5-substituted oxazole ring, which served as a stable bioisostere.[3][4]

[5] Further optimization of the acyl side chain, incorporating a basic amine in a non-aromatic

ring system, led to the identification of N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b10812802?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/15482916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2680368/
https://www.researchgate.net/publication/51429984_Identification_of_N_-4-Piperidinyl-4-26-dichlorobenzoylamino-1_H_-pyrazole-3-carboxamide_AT7519_a_Novel_Cyclin_Dependent_Kinase_Inhibitor_Using_Fragment-Based_X-Ray_Crystallography_and_Structure_Based
https://pubs.acs.org/toc/jmcmar/47/7
https://scispace.com/pdf/p-tsa-promoted-syntheses-of-5h-benzo-h-thiazolo-2-3-b-3azmawpg3t.pdf
https://www.researchgate.net/publication/51429984_Identification_of_N_-4-Piperidinyl-4-26-dichlorobenzoylamino-1_H_-pyrazole-3-carboxamide_AT7519_a_Novel_Cyclin_Dependent_Kinase_Inhibitor_Using_Fragment-Based_X-Ray_Crystallography_and_Structure_Based
https://pubs.acs.org/toc/jmcmar/47/7
https://scispace.com/pdf/p-tsa-promoted-syntheses-of-5h-benzo-h-thiazolo-2-3-b-3azmawpg3t.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10812802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


thiazolyl]-4-piperidinecarboxamide, designated as BMS-387032.[2] This compound, later

named SNS-032, demonstrated potent and selective inhibition of CDK2, along with excellent in

vitro and in vivo anti-tumor activity.[2]

Subsequently, Sunesis Pharmaceuticals licensed the compound and further investigation

revealed its potent inhibitory activity against CDK7 and CDK9, adding to its potential as a

therapeutic agent by targeting transcriptional regulation in addition to the cell cycle.[1][6]

Chemical Synthesis of SNS-032
The synthesis of SNS-032 (BMS-387032) is a multi-step process. The core of the molecule is

constructed from a substituted aminothiazole, which is then elaborated with the oxazole and

piperidine carboxamide moieties. The following is a general outline of the synthetic route based

on the available literature.[2][7]

Synthesis Workflow
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2-Aminothiazole

2-Amino-5-thiocyanatothiazole

Thiocyanation

N-(5-Thiocyanato-2-thiazolyl)acetamide

Acetylation

N-(5-Mercapto-2-thiazolyl)acetamide

Reduction

N-(5-(((5-(tert-Butyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)acetamide

Alkylation

2-(Chloromethyl)-5-(tert-butyl)oxazole

5-(((5-(tert-Butyl)-2-oxazolyl)methyl)thio)-2-thiazolamine

Deacetylation

SNS-032 (BMS-387032)

Amide Coupling

Isonipecotic acid derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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